6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile
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Overview
Description
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyrazine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile typically involves the formation of the imidazole and pyrazine rings followed by their coupling. Common synthetic routes include:
Formation of Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia or other suitable precursors.
Formation of Pyrazine Ring: Pyrazine rings can be synthesized through various methods, including the condensation of 1,2-diamines with 1,2-diketones.
Coupling Reactions: The final step involves coupling the imidazole and pyrazine rings under suitable conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile undergoes several types of chemical reactions:
Scientific Research Applications
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile can be compared with other similar compounds:
Properties
Molecular Formula |
C10H9N5O |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5O/c1-7-5-15(6-13-7)9-10(16-2)14-8(3-11)4-12-9/h4-6H,1-2H3 |
InChI Key |
ZNBCKZDMTZEOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=C(N=C2OC)C#N |
Origin of Product |
United States |
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